molecular formula C20H24N2O4S2 B2881069 (Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681814-76-6

(Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2881069
CAS RN: 681814-76-6
M. Wt: 420.54
InChI Key: SZFWXKRFWXKGPM-QINSGFPZSA-N
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Description

(Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Solid-State Structure Analysis

Research by Tomaščiková et al. (2008) elucidates the molecular and solid-state structures of a closely related compound, highlighting the application of X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations in understanding the configuration and interactions within similar complex molecules. This study underscores the importance of structural analysis in drug design and the development of materials with specific properties (Tomaščiková et al., 2008).

Synthesis and Potential Anti-Proliferative Agents

Soni et al. (2015) designed and synthesized a new series of compounds, including (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. These compounds were evaluated for their anti-cancer activity, demonstrating the role of chemical synthesis in the development of new therapeutic agents (Soni et al., 2015).

Aldose Reductase Inhibitors

A study by Saeed et al. (2014) on oxothiazolidine benzoate and acetate derivatives showcases the synthesis and evaluation of these compounds as inhibitors of aldehyde reductase and aldose reductase. This research highlights the potential of such derivatives in treating diabetic complications, showcasing the compound's application in addressing long-term health conditions (Saeed et al., 2014).

Novel Synthetic Methodologies

Hassan et al. (2012) discuss a novel synthetic route for oxothiazolidine derivatives, which illustrates the application of the compound in developing new synthetic methodologies. This work contributes to the broader field of chemical synthesis, offering insights into the creation of new molecules with potential applications in various domains (Hassan et al., 2012).

properties

IUPAC Name

methyl 4-[(Z)-[3-[4-(tert-butylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-20(2,3)21-16(23)6-5-11-22-17(24)15(28-19(22)27)12-13-7-9-14(10-8-13)18(25)26-4/h7-10,12H,5-6,11H2,1-4H3,(H,21,23)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFWXKRFWXKGPM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((3-(4-(tert-butylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

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